molecular formula C16H16O2 B14209035 5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol CAS No. 823804-65-5

5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol

Cat. No.: B14209035
CAS No.: 823804-65-5
M. Wt: 240.30 g/mol
InChI Key: PYOIVFWHXQYCHZ-UHFFFAOYSA-N
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Description

5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety. This compound is notable for its structural features, which include a benzene ring substituted with hydroxyl groups and an ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-ethylbenzaldehyde with resorcinol under basic conditions, followed by a dehydration step to form the ethenyl linkage. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene compounds depending on the electrophile used.

Scientific Research Applications

5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in inhibiting certain enzymes and pathways.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of leukotriene A-4 hydrolase, an enzyme involved in inflammatory pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol, known for its antioxidant properties.

    Piceatannol: 3,4,3’,5’-Tetrahydroxystilbene, another stilbene with similar biological activities.

Uniqueness

5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group differentiates it from other stilbenes, potentially affecting its reactivity and interactions with biological targets .

Properties

CAS No.

823804-65-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

5-[2-(4-ethylphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C16H16O2/c1-2-12-3-5-13(6-4-12)7-8-14-9-15(17)11-16(18)10-14/h3-11,17-18H,2H2,1H3

InChI Key

PYOIVFWHXQYCHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Origin of Product

United States

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